7-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide
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Overview
Description
7-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide typically involves the reaction of 7-methyl-naphthalene-2-sulfonyl chloride with pyridin-3-ylmethanamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or advanced chromatographic techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
7-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in treating bacterial infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes like dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the compound may interact with other molecular pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A commonly used sulfonamide with antibacterial properties.
Sulfadiazine: Another sulfonamide used in combination with other drugs to treat infections.
Sulfamethoxazole: Known for its use in combination with trimethoprim to treat bacterial infections.
Uniqueness
7-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide is unique due to its specific structural features, such as the presence of a pyridin-3-ylmethyl group and a naphthalene ring.
Properties
IUPAC Name |
7-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-13-4-5-15-6-7-17(10-16(15)9-13)22(20,21)19-12-14-3-2-8-18-11-14/h2-11,19H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRJRAWZXAEIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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